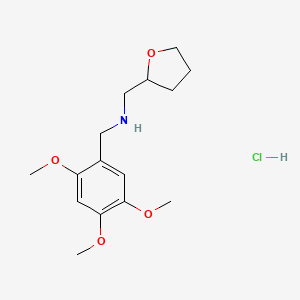

(tetrahydro-2-furanylmethyl)(2,4,5-trimethoxybenzyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (tetrahydro-2-furanylmethyl)(2,4,5-trimethoxybenzyl)amine hydrochloride is a chemical of interest due to its potential applications in various fields of chemistry and pharmacology. Its structure incorporates both furanyl and trimethoxybenzyl groups, making it a candidate for study in the synthesis of complex organic molecules.

Synthesis Analysis

One study described a solvent-free method for preparing similar compounds, highlighting a potential route for synthesizing this compound by adapting these solvent-free synthesis techniques (Riisioe et al., 2010).

Molecular Structure Analysis

Crystallographic studies on similar furanyl and benzylamine compounds reveal the importance of intermolecular interactions in determining their crystal structures and suggest methods for analyzing the molecular structure of this compound (Sathiyaraj et al., 2018).

Chemical Reactions and Properties

Reactivity studies with similar compounds indicate that primary and secondary amines can undergo various reactions, such as displacement or replacement, influenced by steric and electronic effects. This suggests potential reactivity paths for this compound (Heaton & Hunt, 1978).

Physical Properties Analysis

The synthesis of compounds with similar structural motifs has demonstrated significant effects on their physical properties, such as solubility and stability, which are crucial for practical applications (Gimazetdinov et al., 2012).

Scientific Research Applications

Advanced Oxidation Processes for Organic Pollutant Degradation

Advanced oxidation processes (AOPs) are critical in degrading recalcitrant organic compounds in wastewater. AOPs, such as ozonation, Fenton processes, and photochemical reactions, can effectively mineralize nitrogen-containing compounds, improving the efficiency of wastewater treatment schemes. These processes are highly relevant for the degradation of various nitrogen-containing pollutants, including amines and azo compounds, which are resistant to conventional treatment methods. The degradation mechanisms typically involve radical-mediated oxidation, highlighting the importance of understanding the reactivity of specific chemical structures toward oxidative degradation (Bhat & Gogate, 2021).

Environmental Persistence and Transformation of Organic Pollutants

Research into the environmental fate, persistence, and transformation of organic pollutants such as parabens and their halogenated derivatives provides insight into the potential environmental behavior of a wide range of organic chemicals. These studies highlight the ubiquity of certain pollutants in water bodies and their transformation into more persistent and potentially toxic by-products through processes like chlorination. Understanding the environmental behavior of chemicals, including their degradation pathways and the formation of by-products, is crucial for assessing their ecological impact and guiding the development of more sustainable chemical practices (Haman et al., 2015).

Sorbent Technologies for Pollutant Removal

The development and application of amine-containing sorbents for the removal of persistent organic pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies demonstrate the potential utility of functionalized materials in environmental remediation. These sorbents operate through mechanisms including electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, offering insights into the design of materials for efficient pollutant capture and removal. Research in this area underscores the importance of material science in addressing environmental contamination challenges (Ateia et al., 2019).

Conversion of Biomass to Biofuels and Chemicals

Studies on the conversion of carbohydrate biomass to valuable chemicals and fuels, including the synthesis of hydroxymethylfurfural (HMF) from plant feedstocks, highlight the potential of chemical transformations in leveraging renewable resources for industrial applications. This research area focuses on catalytic processes for converting hexose substrates to key intermediates like HMF, which serves as a platform chemical for producing a range of products, from biofuels to polymers. The principles of concerted catalysis and the optimization of reaction conditions for selective conversions are of particular relevance (Chernyshev et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(oxolan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4.ClH/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12;/h7-8,12,16H,4-6,9-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNXQCHNELVFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNCC2CCCO2)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)

![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)